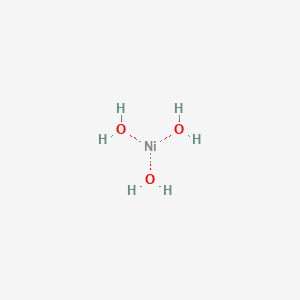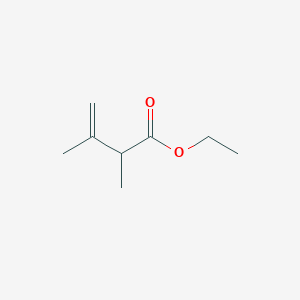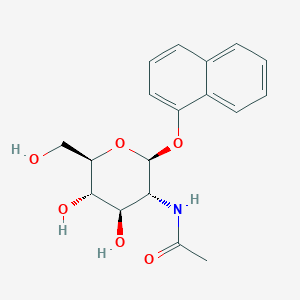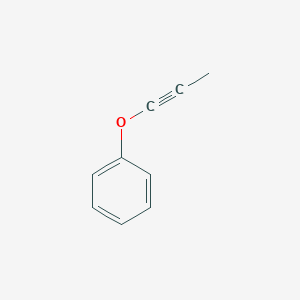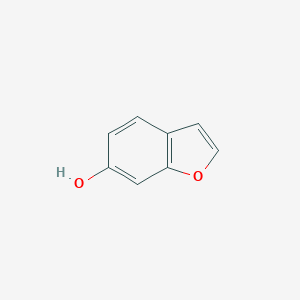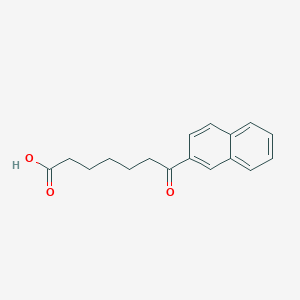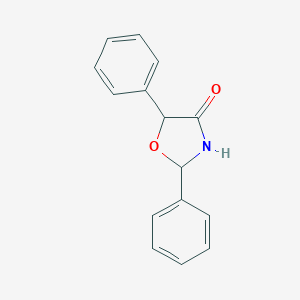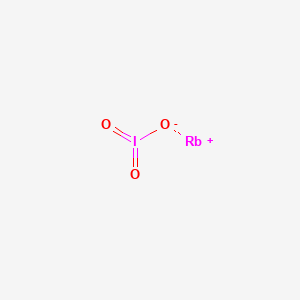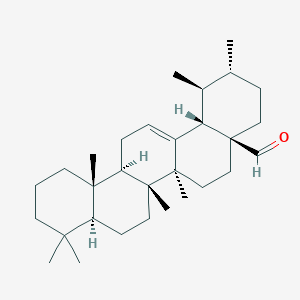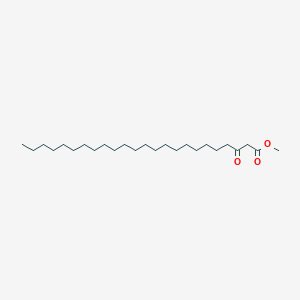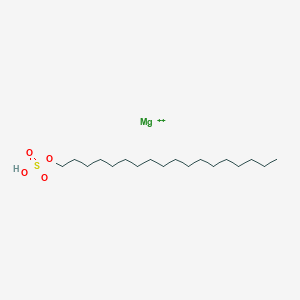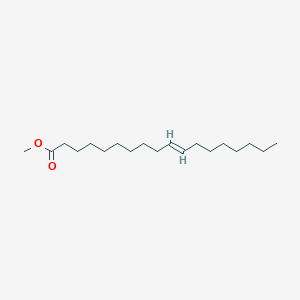
methyl (E)-octadec-10-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (E)-octadec-10-enoate is a chemical compound that belongs to the family of esters. It is commonly used in scientific research for various applications.
Wirkmechanismus
Methyl (E)-octadec-10-enoate is a fatty acid ester that can be metabolized by various enzymes in the body. It is broken down into its constituent parts, which can be further metabolized to produce energy or used for other metabolic processes. The exact mechanism of action of methyl (E)-octadec-10-enoate is not fully understood, but it is believed to play a role in various physiological processes.
Biochemische Und Physiologische Effekte
Methyl (E)-octadec-10-enoate has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. It also has been shown to have antioxidant properties and can scavenge free radicals. Furthermore, it has been shown to have hypolipidemic effects and can reduce the levels of triglycerides and cholesterol in the blood.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (E)-octadec-10-enoate has several advantages for lab experiments. It is readily available and can be synthesized using simple chemical reactions. It is also stable and can be stored for long periods without degradation. However, it also has some limitations. It can be expensive to purchase, and the synthesis method can be time-consuming. Furthermore, it can be difficult to purify, and impurities can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for the use of methyl (E)-octadec-10-enoate in scientific research. It can be used as a substrate in the production of various fatty acid derivatives, which can have potential applications in the food and pharmaceutical industries. Furthermore, it can be used as a reference material for the analysis of fatty acid methyl esters in various biological samples. Additionally, it can be used as a standard in the development of new analytical methods for the detection and quantification of fatty acid esters.
Synthesemethoden
Methyl (E)-octadec-10-enoate can be synthesized by the reaction of oleic acid with methanol in the presence of a catalyst. This reaction is known as esterification, and it results in the formation of methyl (E)-octadec-10-enoate and water. The reaction can be carried out using various catalysts, including sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid.
Wissenschaftliche Forschungsanwendungen
Methyl (E)-octadec-10-enoate is widely used in scientific research for various applications. It is commonly used as a standard in gas chromatography and mass spectrometry. It is also used as a reference material for the analysis of fatty acid methyl esters. Furthermore, it is used as a substrate in lipase-catalyzed reactions to produce various fatty acid derivatives.
Eigenschaften
CAS-Nummer |
13481-95-3 |
|---|---|
Produktname |
methyl (E)-octadec-10-enoate |
Molekularformel |
C19H36O2 |
Molekulargewicht |
296.5 g/mol |
IUPAC-Name |
methyl (E)-octadec-10-enoate |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h9-10H,3-8,11-18H2,1-2H3/b10-9+ |
InChI-Schlüssel |
HHZIOLLKZWLCOX-MDZDMXLPSA-N |
Isomerische SMILES |
CCCCCCC/C=C/CCCCCCCCC(=O)OC |
SMILES |
CCCCCCCC=CCCCCCCCCC(=O)OC |
Kanonische SMILES |
CCCCCCCC=CCCCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



